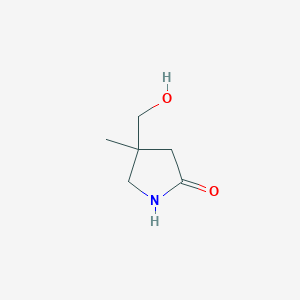

4-(Hydroxymethyl)-4-methylpyrrolidin-2-one

Description

Overview of Pyrrolidinone Core Structures in Synthetic Chemistry

The pyrrolidinone ring is a five-membered heterocyclic structure that serves as a versatile foundation in the design of bioactive agents. researchgate.net This nitrogen-containing scaffold, also known as tetrahydropyrrole, is a core component in numerous biologically and pharmacologically active molecules, including many alkaloids. frontiersin.orgnih.gov The significance of the pyrrolidinone nucleus is underscored by its prevalence in a wide array of natural and unnatural products with pharmaceutical applications. researchgate.net

Compounds built upon the pyrrolidinone framework are recognized as privileged pharmacophores, meaning they are molecular structures that are often found in biologically active compounds. acs.org This has made them a focal point in medicinal chemistry and drug discovery. researchgate.net Researchers have developed a multitude of synthetic methods to construct and functionalize the pyrrolidinone backbone, reflecting its importance as an intermediate in organic and pharmacological chemistry. researchgate.netacs.org The diverse biological activities associated with pyrrolidinone derivatives include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.net

Academic Significance of γ-Lactams in Organic Synthesis

Pyrrolidinones are a category of γ-lactams, which are five-membered cyclic amides. researchgate.netimpactfactor.org The γ-lactam ring is considered a privileged scaffold in its own right and is a crucial construction motif for the development of new drugs. nih.gov A vast number of bioactive natural products and clinically used pharmaceuticals incorporate the γ-lactam structure as part of their molecular architecture. nih.gov The broad spectrum of biological activities exhibited by these compounds has fueled extensive research into the efficient synthesis of functionalized γ-lactam derivatives. nih.govrsc.org

The academic interest in γ-lactams has led to the development of numerous innovative synthetic strategies. researchgate.net Given the importance of stereochemistry in biological activity, much of this research has focused on asymmetric synthesis to produce enantiomerically pure molecules. chim.it These methods allow for precise control over the three-dimensional arrangement of atoms, which is often critical for a molecule's therapeutic effect. The development of new catalytic asymmetric methods for obtaining enantioenriched γ-lactams remains an important task in both organic and medicinal chemistry. chim.it

Research Landscape of 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one and its Analogues

Direct academic literature specifically detailing the synthesis or application of this compound is limited. However, the research landscape of its close structural analogues provides significant insight into its potential utility as a synthetic building block. These related compounds are often used as intermediates in the synthesis of more complex molecules for various research applications.

For instance, the analogue (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine is a key intermediate for synthesizing potent purine (B94841) nucleoside phosphorylase (PNP) inhibitors. google.com Similarly, research into hydrophilic, reduction-resistant spin labels for use in electron paramagnetic resonance (EPR) spectroscopy has utilized analogues like 3,4-bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. nih.gov The synthesis of 4-hydroxy-2-methylproline derivatives, which are valuable in peptide synthesis, also proceeds through pyrrolidine (B122466) ring intermediates. researchgate.net

The study of these analogues highlights the value of the substituted pyrrolidinone scaffold in creating functionally diverse and complex molecules. The primary hydroxyl group in this compound offers a reactive site for further chemical modification, making it a potentially valuable precursor in multi-step syntheses.

Below is an interactive data table summarizing the research context for this compound and some of its notable analogues.

| Compound Name | Molecular Formula | Key Structural Features | Research Context / Significance |

|---|---|---|---|

| This compound | C6H11NO2 | Quaternary carbon at C4 with methyl and hydroxymethyl groups. uni.lu | Potential synthetic intermediate; functional handle for further modification. uni.lu |

| (3R,4R)-3-Hydroxy-4-hydroxymethylpyrrolidine | C5H11NO2 | trans-substituted hydroxyl and hydroxymethyl groups. | Key intermediate for the synthesis of potent Purine Nucleoside Phosphorylase (PNP) inhibitors. google.com |

| 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl | C14H28NO3 | A nitroxide radical with two hydroxymethyl groups and four ethyl groups, making it resistant to reduction. | Used to create hydrophilic, reduction-resistant spin labels for structural studies of biomolecules via EPR. nih.gov |

| 4-Hydroxy-4-methylpyrrolidin-2-one | C5H9NO2 | Quaternary carbon at C4 with methyl and hydroxyl groups. achemblock.com | A simple substituted pyrrolidinone, useful as a basic building block in synthetic chemistry. achemblock.com |

| 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | Chiral center at C5 with a hydroxymethyl group. | A chiral building block derived from pyroglutamic acid, used in the asymmetric synthesis of compounds with potential biological activity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(4-8)2-5(9)7-3-6/h8H,2-4H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIFFTTTXRPFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707714-77-9 | |

| Record name | 4-(hydroxymethyl)-4-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxymethyl 4 Methylpyrrolidin 2 One

Strategies for Pyrrolidinone Ring Formation

The formation of the core pyrrolidinone ring is the foundational step in the synthesis of the target molecule. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions

Intramolecular cyclization is a common and direct method for forming the pyrrolidinone ring. This typically involves the cyclization of a linear precursor, such as a γ-amino acid or its corresponding ester. For instance, the synthesis of pyrrolidin-2,4-diones, which can be precursors to hydroxypyrrolidinones, can be achieved from N-Boc-amino acids through a Meldrum's acid-mediated reaction followed by cyclization. uitm.edu.my Another approach involves the cyclodehydration of specific hydroxyimino-pyrrolidin-2-ones in boiling acetic anhydride (B1165640) to yield fused pyrrolo-triazole systems, demonstrating the versatility of cyclization strategies in building complex scaffolds based on the pyrrolidinone core. researchgate.net These methods highlight the general principle of forming the five-membered lactam ring through the intramolecular reaction of appropriately functionalized acyclic precursors.

Reductive Amination and Intramolecular Cyclization Approaches

A powerful one-pot strategy for synthesizing pyrrolidinones involves the reductive amination of γ-keto acids or esters, followed by spontaneous intramolecular cyclization. This approach combines the formation of the key carbon-nitrogen bond and the ring-closing step into a single synthetic operation. For example, levulinic acid and other keto acids can react with various amines in the presence of a reducing agent, like phenylsilane, and a catalyst. researchgate.net By selecting the appropriate catalyst, the reaction can be directed to yield either pyrrolidones or pyrrolidines. researchgate.net Using AlCl₃ as a catalyst specifically favors the formation of pyrrolidinones. researchgate.net This methodology is highly efficient for producing N-substituted pyrrolidinones from readily available starting materials. researchgate.net The general applicability of this method makes it a viable pathway for the synthesis of 4,4-disubstituted pyrrolidin-2-ones, provided the corresponding γ-keto acid precursor is accessible.

| Catalyst | Substrate | Product | Conditions | Outcome | Reference |

| AlCl₃·6H₂O | Levulinic Acid & Aryl/Alkyl Amines | N-substituted-5-methylpyrrolidin-2-one | Phenylsilane, 30°C, 12h | Selective formation of pyrrolidone | researchgate.net |

| RuCl₃·3H₂O | Levulinic Acid & Aryl/Alkyl Amines | N-substituted-5-methylpyrrolidine | Phenylsilane, 45°C | Selective formation of pyrrolidine (B122466) | researchgate.net |

Microwave-Assisted Synthesis of Precursors

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to significantly reduce reaction times and improve yields. researchgate.netgoogle.com This technology can be applied to the synthesis of pyrrolidinone precursors or the cyclization step itself. For instance, the synthesis of N-methyl succinimide, a direct precursor to N-methyl pyrrolidone, from dicarboxylic anhydrides and methylamine (B109427) hydrochloride can be achieved in 2-5 minutes under microwave irradiation, compared to 5-6 hours with conventional heating. google.com Microwave-assisted N-alkylation of pyrrolidine-fused chlorins has also been demonstrated, showcasing the technology's utility in modifying existing heterocyclic structures under mild conditions. nih.govresearchgate.net One-pot, three-component reactions to form substituted pyrrolidinones have been successfully developed using microwave assistance, highlighting its efficiency in constructing the lactam core. researchgate.net This rapid and efficient heating method is a key component of green chemistry and is applicable to the synthesis of precursors for 4-(hydroxymethyl)-4-methylpyrrolidin-2-one. researchgate.net

| Reaction Type | Reactants | Product | Conditions | Time (Microwave) | Time (Conventional) | Reference |

| Imide Synthesis | Dicarboxylic anhydride, Methyl amine HCl | N-methyl succinimide | Solid state | 2-5 min | 5-6 h | google.com |

| N-Alkylation | Pyrrolidine-fused chlorin, Alkyl halide | N-alkylated chlorin | DMF, 75°C | 5 min | N/A | nih.govresearchgate.net |

| Three-component | Aromatic aldehyde, Aniline, Dialkylbut-2-ynedioate | Substituted pyrrolidinone | p-TsOH, Water | 5-10 min | N/A | researchgate.net |

Stereoselective Synthesis of this compound

Creating the chiral quaternary center at the C4 position with high stereocontrol is a primary challenge. Advanced asymmetric synthesis methodologies are required to produce enantiomerically pure this compound.

Asymmetric Synthesis Approaches for Chiral γ-Lactams

The catalytic asymmetric synthesis of chiral γ-lactams is a highly sought-after goal. researchgate.net One of the most direct methods is the asymmetric hydrogenation of α,β-unsaturated lactams. acs.org Rhodium-based catalytic systems, such as those using the ZhaoPhos ligand, have shown exceptional performance in the hydrogenation of β-substituted α,β-unsaturated lactams, achieving up to 99% yield and 99% enantiomeric excess (ee). acs.org Another powerful strategy is the iridium-catalyzed asymmetric hydrogenation of racemic γ-hydroxy γ-lactams, which proceeds via an in-situ elimination/hydrogenation sequence to deliver chiral γ-lactams in excellent yields and enantioselectivities (up to 96% ee). acs.org Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and activated alkenes provide a robust route to densely substituted, chiral pyrrolidines, which can be precursors to γ-lactams. ua.esacs.org These cycloadditions can generate up to four stereogenic centers with high diastereoselectivity. ua.esacs.org

| Method | Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Rh(NBD)₂BF₄/ZhaoPhos | β-substituted α,β-unsaturated lactams | Chiral γ-lactam | Up to 99% | acs.org |

| Asymmetric Hydrogenation | Iridium-phosphoramidite | Racemic γ-hydroxy γ-lactams | Chiral γ-lactam | Up to 96% | acs.org |

| [3+2] Cycloaddition | Ag₂CO₃ | N-tert-butanesulfinyl imine, α-imino ester | Densely substituted pyrrolidine | High diastereoselectivity | acs.org |

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classical and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries frequently used in asymmetric aldol (B89426) reactions. wikipedia.org This methodology can be adapted for lactam synthesis. For example, an asymmetric aldol reaction mediated by a chiral auxiliary can establish two contiguous stereocenters, which can then be further manipulated. nih.gov A sequence involving a chiral auxiliary-mediated asymmetric aldol reaction, followed by a Curtius rearrangement and intramolecular cyclization, can provide direct and diastereoselective access to optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov While not directly forming a pyrrolidinone, the principles of using auxiliaries to control stereochemistry in the formation of key C-C or C-N bonds are directly transferable to the synthesis of precursors for chiral γ-lactams like this compound.

Retention of Configuration and Control of Stereo Centers in Pyrrolidinone Synthesis

The synthesis of this compound presents the challenge of constructing a quaternary stereocenter at the C4 position. The control and retention of configuration at this center are paramount for obtaining the desired enantiomer.

Stereoselective synthetic methods for pyrrolidine derivatives often commence from chiral precursors, such as proline or 4-hydroxyproline, to ensure the production of optically pure compounds. nih.gov In this approach, the existing chirality of the starting material is transferred to the final product, often with high fidelity. For the synthesis of 4,4-disubstituted pyrrolidin-2-ones, diastereoselective alkylation of a chiral enolate derived from a pyroglutamic acid derivative can be a viable strategy. The use of chiral auxiliaries, such as pseudoephedrine, has been demonstrated to be effective in the stereocontrolled construction of quaternary carbon centers via diastereoselective alkylation of amide enolates. nih.gov

Another powerful approach for the diastereoselective synthesis of highly substituted pyrrolidines is through multicomponent reactions. These reactions can construct multiple stereogenic centers in a single operation with high efficiency. nih.gov For instance, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the facile, diastereoselective synthesis of densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. nih.gov

The puckering of the pyrrolidine ring can be controlled by the nature of the substituents, which in turn can influence the stereochemical outcome of subsequent reactions. For example, the electronegativity of substituents at the C4 position can favor either an exo or endo envelope conformation of the ring, which can direct the approach of reagents from a specific face. nih.gov

Table 1: Strategies for Stereocontrol in Pyrrolidinone Synthesis

| Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as proline or pyroglutamic acid, to transfer chirality to the target molecule. | High enantiopurity, predictable stereochemical outcome. |

| Chiral Auxiliary-Mediated Alkylation | Employment of a removable chiral auxiliary to direct the diastereoselective alkylation of an enolate intermediate. | Good to excellent diastereoselectivity, auxiliary is recoverable. |

| Asymmetric Multicomponent Reactions | One-pot reactions involving three or more components to construct complex molecules with multiple stereocenters. | High efficiency, creation of multiple stereocenters in a single step. |

| Substrate-Controlled Diastereoselection | The inherent stereochemistry of the substrate directs the stereochemical outcome of a reaction. | Can provide high levels of diastereoselectivity without external chiral reagents. |

Enzymatic Resolution and Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative to classical chemical resolutions for obtaining enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their derivatives.

Lipase-catalyzed kinetic resolution (KR) is a powerful tool for the separation of enantiomers. nih.gov This technique relies on the differential rate of reaction of a pair of enantiomers with a prochiral reagent, catalyzed by a lipase (B570770). For a racemic mixture of this compound, a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Candida antarctica lipase B (CAL-B) is a versatile and robust enzyme frequently employed in biocatalysis due to its high activity and enantioselectivity in both aqueous and organic media. frontiersin.orgviamedica.plmdpi.com It has been successfully used in the kinetic resolution of various lactams and related heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net The resolution of γ-butyrolactams through transesterification with vinyl acetate (B1210297) catalyzed by lipases has been reported, demonstrating the feasibility of this approach for pyrrolidinone derivatives. mdpi.com

The choice of solvent, acyl donor, and temperature can significantly influence the efficiency and enantioselectivity of the lipase-catalyzed resolution. For instance, the use of vinyl acetate as both the acyl donor and solvent has been shown to lead to high conversions and enantiomeric excesses in the resolution of similar secondary alcohols. mdpi.com

The position of the chiral center and other substituents on the pyrrolidinone ring can have a profound effect on the enzymatic recognition and, consequently, the efficiency of the kinetic resolution. A study on the Candida antarctica lipase B (CaLB)-catalyzed hydrolysis of (±)-1-(acetoxymethyl)-3, 4, and 5-methylpyrrolidin-2-ones revealed that the proximity of the stereogenic center to the reaction site influences the enzyme's ability to discriminate between the enantiomers. mdpi.com

In this study, the γ⁴-lactam (4-methyl derivative) was used as a model for enzymatic resolution, with the expectation of greater recognition by the enzyme due to the closeness of the stereogenic center to the catalytic site. mdpi.com The results indicated that a change in the position of the methyl group is important as it affects enzymatic recognition. mdpi.com This highlights the sensitivity of the enzyme's active site to the steric and electronic environment around the reaction center.

Table 2: Influence of Methyl Group Position on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-methylpyrrolidin-2-ones

| Compound | Position of Methyl Group | Enzymatic Recognition | Enantiomeric Ratio (E) |

| (±)-1-(Acetoxymethyl)-4-methylpyrrolidin-2-one | C4 | Good | High |

| (±)-1-(Acetoxymethyl)-3-methylpyrrolidin-2-one | C3 | Moderate | Moderate |

| (±)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-one | C5 | Low | Low |

Data synthesized from the findings of the study on the effect of chiral center position on enzymatic hydrolysis. mdpi.com

These findings suggest that for this compound, the quaternary center at the C4 position would likely play a significant role in the stereoselectivity of a lipase-catalyzed resolution. The steric bulk of the methyl and hydroxymethyl groups would influence the binding of the substrate in the active site of the lipase, leading to preferential transformation of one enantiomer over the other.

Derivatization and Functionalization Strategies

The functional groups of this compound, namely the secondary amine (as part of the lactam), the carbonyl group, and the primary hydroxyl group, offer multiple sites for derivatization.

The introduction of a hydroxymethyl group onto a pre-existing pyrrolidinone scaffold can be a key synthetic step. One approach to achieve this is through a formylation reaction followed by reduction. The N-formylation of pyrrolidine has been documented, and similar strategies could potentially be adapted for the C-formylation of a suitable pyrrolidinone precursor. researchgate.net For instance, a 4-methylpyrrolidin-2-one (B1348647) could be C-formylated at the C4 position under appropriate conditions, followed by reduction of the aldehyde to the primary alcohol.

Alternatively, the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones has been achieved through the cyclization of amide dianions with epibromohydrin, which proceeds via nucleophilic attack followed by intramolecular cyclization. organic-chemistry.org This methodology could potentially be adapted for the synthesis of 4-substituted analogs.

The primary hydroxyl group of this compound is a versatile handle for further functionalization through acylation reactions. Standard acylation conditions, such as the use of acid chlorides or anhydrides in the presence of a base, can be employed to introduce a variety of acyl groups.

Selective acylation of primary alcohols in the presence of other functional groups is a well-established transformation. sigmaaldrich.com In the context of this compound, the primary alcohol can be selectively acylated in the presence of the lactam functionality. Lipase-catalyzed acylation also presents a mild and selective method for this transformation, often with the added benefit of enantioselectivity if a racemic starting material is used. researchgate.net

The resulting esters can serve as prodrugs or as intermediates for further synthetic manipulations. The choice of the acylating agent can be tailored to introduce specific properties to the molecule, such as altered solubility, lipophilicity, or biological activity.

N-Substitution Reactions within Pyrrolidinone Systems

The introduction of substituents onto the nitrogen atom of the pyrrolidinone ring is a fundamental strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of the resulting molecules. For a compound such as this compound, N-substitution opens up avenues to a diverse range of derivatives. The methodologies for achieving N-substitution can be broadly categorized into N-alkylation, N-arylation, and N-acylation, each with its own set of reagents and reaction conditions. A critical consideration in the N-functionalization of this compound is the presence of the primary hydroxyl group, which may require protection to prevent side reactions, depending on the nature of the reagents and conditions employed.

N-Alkylation

N-alkylation of pyrrolidinones is commonly achieved by deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an alkyl halide or a similar electrophile. The choice of base is crucial and typically includes strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

In a study focused on the synthesis of new optically active 2-pyrrolidinones, the nitrogen of a pyroglutamate (B8496135) derivative was successfully alkylated using sodium hydride in dry DMF with a benzyl (B1604629) bromide derivative. This general approach is applicable to 4-substituted pyrrolidinones. For instance, the N-alkylation of a protected 4-hydroxypyrrolidin-2-one derivative would proceed by initial deprotonation with NaH to form the corresponding sodium salt, which then acts as a nucleophile to displace the halide from an alkyl halide, yielding the N-alkylated product.

Reductive amination represents an alternative route to N-alkylated pyrrolidones. A bio-based two-step chemocatalytic system has been reported for the synthesis of a range of N-alkyl-2-pyrrolidones starting from glutamic acid. This method involves a palladium-catalyzed reductive N-alkylation with various carbonyl compounds, achieving high yields.

A visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has also been developed, showcasing a metal-free and milder approach to N-alkylation, which could be conceptually applied to pyrrolidinone systems.

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Pyroglutamate Derivative | Benzyl Bromide Derivative | NaH | DMF | Not specified | N-benzylated pyrrolidinone | Not specified |

| Glutamic Acid | C3-C5 Carbonyl Compounds | Pd/C, H₂ | Water | Not specified | N-alkylated glutamic acid | >85 |

| Anilines | 4-hydroxybutan-2-one | NH₄Br | Hexane (B92381) | 50 W, 420 nm LED, 25 °C, 12 h | 4-(phenylamino)butan-2-one | Not specified |

N-Arylation

The introduction of an aryl group onto the pyrrolidinone nitrogen is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods have been extensively reviewed for the N-arylation of pyrrolidines and related heterocycles. nih.gov

Copper-catalyzed N-arylation (Ullmann-type reaction) is a common method. For example, the N-arylation of 2-pyrrolidinone (B116388) with aryl iodides has been achieved using a copper(I) iodide (CuI) catalyst, a base such as potassium phosphate (B84403) (K₃PO₄), and a ligand in a solvent like dimethyl sulfoxide (B87167) (DMSO). While specific examples for this compound are not prevalent in the literature, the general conditions are applicable. The hydroxyl group might need to be protected, for instance as a silyl (B83357) ether, to prevent it from competing with the lactam nitrogen in the coupling reaction.

More recent developments in N-arylation include microwave-mediated protocols. For instance, the N-arylation of 4-chloroquinazolines has been efficiently carried out under microwave irradiation, suggesting that similar conditions could be adapted for the N-arylation of pyrrolidinones, potentially reducing reaction times.

| Lactam | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Pyrrolidinone | Phenyl Iodide | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 95 |

| 2-Pyrrolidinone | 4-Iodotoluene | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 92 |

| 2-Pyrrolidinone | 1-Iodonaphthalene | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 89 |

N-Acylation

N-acylation introduces an acyl group to the lactam nitrogen, forming an N-acylpyrrolidinone. This transformation is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. Common bases include triethylamine (B128534) (Et₃N) or pyridine.

The N-acylation of pyrrolidinones is a well-established reaction. For this compound, the primary hydroxyl group is a potential site for O-acylation, which would compete with the desired N-acylation. Therefore, selective N-acylation would likely require protection of the hydroxyl group, for example, as a tert-butyldimethylsilyl (TBDMS) ether. Following the protection step, the N-acylation could proceed by reacting the protected pyrrolidinone with an acyl chloride in the presence of a non-nucleophilic base. Subsequent deprotection of the silyl ether would then yield the N-acylated this compound.

Alternatively, direct N-acylation could potentially be achieved under carefully controlled conditions, for example, by using a milder acylating agent or by exploiting the differential reactivity of the lactam nitrogen versus the primary alcohol.

| Pyrrolidinone Derivative | Acylating Agent | Base | Solvent | Conditions | Product | Yield (%) |

| 4-Alkylidene-β-lactam | Oxalyl Chloride | None | Benzene | Reflux | N-acylated β-lactam | Not specified |

| Grignard Reagents | Various | N-Methylpyrrolidone (NMP) | Not specified | Not specified | Ketones (via acylation) | Not specified |

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for determining the precise atomic arrangement and functional group composition of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile of 4-(hydroxymethyl)-4-methylpyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrolidinone Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals for this compound in a suitable solvent like CDCl₃ or DMSO-d₆ are detailed below.

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Methyl) | ~1.1 - 1.3 | Singlet (s) | 3H |

| -CH₂- (C3-H₂) | ~2.3 - 2.5 | Singlet (s) or AB quartet | 2H |

| -CH₂- (C5-H₂) | ~3.2 - 3.4 | Singlet (s) or AB quartet | 2H |

| -CH₂OH (Hydroxymethyl) | ~3.5 - 3.7 | Singlet (s) or AB quartet | 2H |

| -OH (Alcohol) | Variable, broad | Singlet (s, broad) | 1H |

| -NH (Amide) | ~7.0 - 8.0 | Singlet (s, broad) | 1H |

Note: The protons on the C3 and C5 positions are diastereotopic and may appear as complex multiplets or distinct singlets depending on the solvent and magnetic field strength. The hydroxyl and amide protons are exchangeable, leading to broad signals whose chemical shifts are highly dependent on concentration and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (Methyl) | ~20 - 25 |

| C 4 (Quaternary) | ~40 - 45 |

| C 5 | ~45 - 50 |

| C 3 | ~50 - 55 |

| -C H₂OH (Hydroxymethyl) | ~65 - 70 |

| C 2 (Carbonyl) | ~175 - 180 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or other adducts. The monoisotopic mass of this compound (C₆H₁₁NO₂) is 129.0790 Da. uni.lucymitquimica.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

| Predicted Mass Spectrometry Data for this compound Adducts | ||

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₁₂NO₂]⁺ | 130.0863 |

| [M+Na]⁺ | [C₆H₁₁NNaO₂]⁺ | 152.0682 |

| [M+K]⁺ | [C₆H₁₁KNO₂]⁺ | 168.0421 |

| [M-H]⁻ | [C₆H₁₀NO₂]⁻ | 128.0717 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for its alcohol, secondary amide, and alkane moieties. The analysis of these bands provides direct evidence for the presence of these key functional groups.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3500 (broad) |

| N-H stretch (secondary amide) | 3100 - 3300 (medium) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (lactam/amide) | 1670 - 1700 (strong) |

| C-O stretch (alcohol) | 1000 - 1260 |

Expected ranges are based on typical values for these functional groups observed in similar molecules. researchgate.netnih.govnist.gov

Chromatographic Purification and Analysis Methodologies

Chromatographic techniques are essential for both the purification of synthesized compounds and the analysis of their purity, including the separation of stereoisomers.

Column Chromatography Techniques for Compound Isolation

Following synthesis, column chromatography is the standard method for purifying this compound from starting materials, byproducts, and other impurities. nih.gov Given the compound's polarity due to the hydroxyl and lactam groups, silica (B1680970) gel is a suitable stationary phase.

A typical purification protocol would involve dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a silica gel column. The compound is then eluted using a mobile phase, which is often a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A gradient elution, where the proportion of the polar solvent is gradually increased, is often effective at separating the target compound with high purity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The presence of a chiral quaternary carbon at the C4 position means that this compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govsigmaaldrich.com

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including lactams. nih.govrjptonline.org A typical analytical method would involve injecting a dilute solution of the compound onto the chiral column and eluting with a mobile phase, commonly a mixture of hexane and an alcohol like isopropanol, under isocratic conditions. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Theoretical and Computational Investigations of 4 Hydroxymethyl 4 Methylpyrrolidin 2 One

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to understanding a molecule's preferred three-dimensional shape (conformation) and its intrinsic chemical reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ijcce.ac.irnih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining a high level of accuracy. researchgate.netresearchgate.net For 4-(hydroxymethyl)-4-methylpyrrolidin-2-one, DFT calculations can determine its most stable geometric structure by optimizing bond lengths and angles to find the global energy minimum.

Furthermore, DFT is used to calculate a range of electronic properties that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net These frontier orbitals also indicate the regions of a molecule most likely to be involved in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack. scirp.org

Below is a table of representative quantum chemical parameters that could be calculated for this compound using DFT methods.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 8.7 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

| Ionization Potential | Energy required to remove an electron (-EHOMO) | 7.2 eV |

| Electron Affinity | Energy released when an electron is added (-ELUMO) | -1.5 eV |

Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. Correlated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a higher level of accuracy than DFT by more explicitly accounting for the correlation between the motions of electrons.

These computationally intensive methods are often used to obtain highly accurate energies and to benchmark the results from less demanding methods like DFT. researchgate.net For this compound, these calculations could be used to precisely determine the relative energies of different conformers (spatial arrangements of the molecule) or to investigate the energy barriers of potential chemical reactions, providing a definitive understanding of its energetic landscape.

Molecular Modeling and Simulation Studies

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior over time, particularly its interactions with other molecules, such as enzymes or solvent molecules. researchhub.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how a small molecule (ligand), such as this compound, might bind to a biological target like an enzyme. nih.govutupub.fi The process begins with molecular docking, a computational method that predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.gov This provides an initial static snapshot of the binding pose.

Following docking, MD simulations can be performed to observe the dynamic evolution of the ligand-enzyme complex over time. utupub.finih.gov These simulations solve Newton's equations of motion for all atoms in the system, revealing how the ligand and protein adjust their conformations to accommodate each other and the stability of their interaction. chemrxiv.org The results can elucidate the key forces driving the recognition process, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov The binding free energy, a measure of the affinity between the ligand and the enzyme, can also be calculated from these simulations. researchhub.com

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (ΔG) | The free energy change upon binding, indicating affinity. | -7.5 kcal/mol |

| Inhibition Constant (Ki) | An indication of how potently the ligand inhibits the enzyme. | 1.5 µM |

| Interacting Residues | Amino acids in the enzyme's active site that interact with the ligand. | Asp120, Ser189, Tyr210 |

| RMSD of Ligand | Root Mean Square Deviation, measures the stability of the ligand's pose during simulation. | 1.2 Å |

Hydrogen bonds are highly directional, specific interactions that play a critical role in the binding of a ligand to its receptor. nih.gov The this compound molecule contains both hydrogen bond donors (the hydroxyl -OH group and the amide N-H group) and hydrogen bond acceptors (the carbonyl C=O oxygen and the hydroxyl oxygen). nih.gov

MD simulations are particularly well-suited for characterizing these interactions. utupub.fi By analyzing the simulation trajectory, one can identify which amino acid residues in the enzyme's binding pocket form stable hydrogen bonds with the ligand. nih.gov Important metrics such as the distance between the donor and acceptor atoms and the angle of the bond can be monitored throughout the simulation to determine the strength and persistence of each hydrogen bond. This information is crucial for understanding the specificity of the ligand-enzyme interaction. nih.govnih.gov

| Ligand Atom | Enzyme Residue | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Hydroxyl Oxygen (-OH) | Ser189 (Backbone N-H) | 2.9 | 85% |

| Hydroxyl Hydrogen (-OH) | Asp120 (Sidechain C=O) | 2.1 | 92% |

| Carbonyl Oxygen (C=O) | Tyr210 (Sidechain -OH) | 3.0 | 78% |

| Amide Hydrogen (N-H) | Asp120 (Sidechain C=O) | 2.3 | 65% |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method for analyzing the chemical structure and bonding based on the topology of the electron density, which can be calculated using DFT or ab initio methods. researchgate.net This analysis provides a rigorous definition of a chemical bond and can characterize its nature, whether it is a strong covalent bond or a weaker non-covalent interaction like a hydrogen bond.

In a QTAIM analysis, critical points in the electron density are located. A bond critical point (BCP) is a point of minimum electron density between two atoms that are bonded. The properties of the electron density at this BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the bond. researchgate.net For instance, a high value of ρ(r) and a negative Laplacian are characteristic of a shared (covalent) interaction, while low ρ(r) and positive Laplacian values signify closed-shell interactions, such as hydrogen bonds or van der Waals contacts. researchgate.net This analysis could be applied to this compound to precisely characterize all intramolecular bonds and potential non-covalent interactions that stabilize its conformation.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. orientjchem.org This analysis centers on identifying critical points in the electron density, where the gradient of the density is zero. For this compound, QTAIM analysis is particularly insightful for characterizing the intramolecular interactions, most notably the hydrogen bond between the hydroxyl group and the carbonyl oxygen.

Research findings from QTAIM analyses on similar molecular systems suggest that a bond critical point (BCP) would be found between the hydrogen of the hydroxymethyl group and the oxygen of the carbonyl group, confirming the presence of an intramolecular hydrogen bond. rsc.org The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at this BCP are indicative of the nature and strength of the interaction. orientjchem.org

A positive value of the Laplacian of the electron density (∇²ρ(r)) at the BCP is characteristic of a closed-shell interaction, which includes hydrogen bonds. The electron density (ρ(r)) at the BCP correlates with the strength of the bond. rsc.org Furthermore, the analysis of other topological parameters, such as the kinetic and potential energy densities, can provide a more detailed understanding of the bonding characteristics.

Table 1: Hypothetical QTAIM Parameters for Bond Critical Points (BCPs) in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| O-H···O=C | 0.025 | +0.090 | -0.001 |

| C=O | 0.350 | -0.600 | -0.450 |

| N-C | 0.280 | -0.750 | -0.300 |

Note: This data is illustrative and based on typical values for similar intramolecular hydrogen bonds and covalent bonds found in related literature.

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, noncovalent interactions in real space. acs.orgjussieu.fr This method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). NCI analysis generates three-dimensional isosurfaces that highlight regions of noncovalent interactions.

The color of these isosurfaces provides qualitative information about the nature of the interactions. Typically, blue isosurfaces indicate strong, attractive interactions such as hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. nih.gov

Table 2: Hypothetical NCI Analysis Summary for Key Interactions in this compound

| Interaction Type | Location | sign(λ₂)ρ (a.u.) | Isosurface Color |

|---|---|---|---|

| Hydrogen Bond | Between OH and C=O | -0.020 | Blue |

| Van der Waals | Around methyl group | -0.005 | Green |

| Steric Repulsion | Between closely spaced H atoms | +0.010 | Red |

Note: This data is illustrative and intended to represent the expected findings from an NCI analysis based on established principles.

Applications and Role As a Key Intermediate in Complex Molecule Synthesis

Utilization in the Synthesis of Chiral Heterocyclic Compounds

Hydroxymethyl-pyrrolidinone derivatives are widely regarded as important precursors for the synthesis of various chiral heterocyclic compounds. The inherent chirality of many of these starting materials, often derived from natural sources like S-pyroglutamic acid, makes them ideal for asymmetric synthesis. researchgate.net The functional groups on the pyrrolidinone ring allow for a variety of chemical transformations, including ring-opening, ring-expansion, and derivatization, to yield a diverse range of heterocyclic structures. These methods are fundamental in producing optically pure compounds, which is critical for pharmaceutical applications. nih.gov

Precursor for Advanced Pyrrolidinone Derivatives and Related Scaffolds

The basic 4-(hydroxymethyl)-pyrrolidin-2-one structure serves as a template for creating more complex and functionally diverse pyrrolidinone derivatives. A new class of chiral pyrrolidinones has been synthesized from precursors like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, where various substituents can be introduced at different positions on the pyrrolidinone ring. researchgate.net This versatility allows for the generation of libraries of compounds with tailored properties. Such derivatives are integral to medicinal chemistry, with the 2-pyrrolidinone (B116388) template being a key pharmacophore in drugs like piracetam (B1677957) and doxapram. researchgate.net

Table 1: Examples of Pyrrolidinone-Based Drugs and their Applications

| Drug Name | Core Structure | Therapeutic Application |

| Piracetam | 2-Oxo-1-pyrrolidine acetamide | Nootropic for neurological conditions |

| Doxapram | 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one | Respiratory stimulant |

| Aniracetam | 1-(4-Methoxybenzoyl)-2-pyrrolidinone | Nootropic, anxiolytic |

Role in the Construction of Nitrogen-Containing Alkaloid Structures

The pyrrolidinone ring is a common structural motif in a variety of nitrogen-containing alkaloids, including pyrrolizidine (B1209537) and indolizidine alkaloids. nih.gov Chiral hydroxymethyl-pyrrolidinone derivatives, such as (S)-pyroglutaminol, are valuable starting materials for the asymmetric synthesis of these complex natural products. For instance, (S)-pyroglutaminol can be converted in a few steps to (S)-5-(tosylmethyl)-2-pyrrolidinone, a key building block that facilitates the diastereoselective synthesis of the indolizidine alkaloid skeleton. nih.gov This approach highlights how the pre-existing stereocenter in the pyrrolidinone precursor directs the stereochemistry of the final alkaloid product.

Integration into Complex Molecular Architectures, including Azanucleosides

Hydroxylated pyrrolidine (B122466) structures, which are closely related to hydroxymethyl-pyrrolidinones, are crucial intermediates in the synthesis of azanucleosides. researchgate.net Azanucleosides are analogues of natural nucleosides where a nitrogen atom replaces the carbon atom at the anomeric position of the sugar ring. nih.gov For example, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been successfully used to synthesize pyrimidine (B1678525) 1′-aza-C-nucleosides. researchgate.net In these syntheses, the hydroxylated pyrrolidine ring mimics the furanose or pyranose sugar moiety of natural nucleosides, and the hydroxymethyl group provides a handle for attaching the nucleobase or for further structural modifications. This strategy allows for the creation of novel nucleoside analogues with potential therapeutic applications. researchgate.net

Future Directions and Emerging Research Avenues for 4 Hydroxymethyl 4 Methylpyrrolidin 2 One

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving research into new ways to synthesize 4-(hydroxymethyl)-4-methylpyrrolidin-2-one. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Future research is focused on developing more sustainable alternatives.

Key areas of investigation include:

Photochemical Reactions: Intramolecular photochemical [2+2] cycloadditions represent a promising avenue for constructing the core pyrrolidine (B122466) ring system. researchgate.net These reactions can be carried out under mild conditions and often proceed with high stereoselectivity, reducing the need for protecting groups and purification steps.

Flow Chemistry: Transitioning key synthetic steps to flow chemistry systems can offer improved safety, scalability, and efficiency. Continuous processing allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage.

Biocatalysis: The use of enzymes to catalyze key transformations offers a highly sustainable approach. Enzymes operate under mild conditions, are biodegradable, and can exhibit exquisite chemo-, regio-, and stereoselectivity, potentially simplifying the synthesis of enantiopure this compound.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Photochemical Cycloaddition | Mild conditions, high stereoselectivity | Development of new photosensitizers and flow-based photochemical reactors. |

| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of reaction conditions in continuous flow for key synthetic steps. |

| Biocatalysis | High selectivity, mild conditions, biodegradable | Screening and engineering of enzymes for specific bond formations. |

| High Atom Economy Reactions | Reduced waste, increased efficiency | Application of catalytic methods like C-H activation and direct cyclizations. |

Exploration of New Catalytic Systems for Enantioselective Synthesis

The biological activity of molecules derived from this compound is often dependent on their stereochemistry. Therefore, the development of efficient methods for its enantioselective synthesis is a major research focus. While some methods exist, there is a continuous drive to discover new and more versatile catalytic systems.

Emerging research in this area includes:

Organocatalysis: Chiral small molecules, such as cinchona alkaloid derivatives, are being explored as catalysts for asymmetric reactions. rsc.org These metal-free catalysts are often less sensitive to air and moisture, making them attractive for practical applications. Research is focused on designing new organocatalysts that can promote key bond-forming reactions with high enantioselectivity. rsc.org

Chiral Phosphine (B1218219) Ligands: Transition metal catalysis, particularly with copper and palladium, remains a powerful tool for asymmetric synthesis. The development of novel chiral phosphine ligands is crucial for achieving high levels of enantiocontrol in reactions such as allylic alkylations and cyclizations. nih.govnih.govresearchgate.net

Cooperative Catalysis: Systems that employ two or more catalysts to work in concert can enable transformations that are not possible with a single catalyst. Future work may explore the use of cooperative catalysis to construct the chiral quaternary center of this compound in a single, highly selective step.

| Catalytic System | Mechanism | Key Advantages |

| Organocatalysis | Metal-free activation | Lower toxicity, operational simplicity, stability. rsc.org |

| Chiral Phosphine Ligands | Metal-ligand complex formation | High turnover numbers, broad substrate scope. nih.govnih.gov |

| Cooperative Catalysis | Synergistic activation | Access to novel reactivity and enhanced selectivity. |

Advanced Computational Studies for Reaction Pathway Prediction and Mechanistic Insight

Computational chemistry has become an indispensable tool for modern organic synthesis. mdpi.com Techniques like Density Functional Theory (DFT) and other quantum mechanical methods provide deep insights into reaction mechanisms, allowing chemists to understand how reactions work at a molecular level and to predict the outcomes of new transformations. researchgate.netmdpi.com

Future computational research on this compound will likely focus on:

Mechanism Elucidation: DFT studies can be used to map out the potential energy surfaces of synthetic routes, identifying transition states and intermediates. researchgate.netmdpi.com This information is vital for understanding the origins of selectivity and for optimizing reaction conditions to favor the desired product.

Catalyst Design: Computational modeling can accelerate the discovery of new catalysts by predicting their efficacy before they are synthesized in the lab. By simulating the interaction between a catalyst and the reactants, researchers can design ligands and catalytic systems with improved activity and selectivity.

Reactivity Prediction: Computational tools can predict the reactivity of different sites within a molecule, guiding the development of new synthetic strategies. frontiersin.orgscirp.org This can help in designing more efficient routes to this compound and its derivatives.

Expansion of Applications as a Versatile Chemical Building Block in Emerging Fields

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of complex molecules. While it is already a known intermediate for certain therapeutic agents, its full potential as a chemical building block is still being explored.

Emerging applications include:

Medicinal Chemistry: The pyrrolidinone scaffold is a common motif in many biologically active compounds. This compound serves as a key intermediate for the synthesis of potent purine (B94841) nucleoside phosphorylase (PNP) inhibitors, which have therapeutic potential in areas like cancer and autoimmune diseases. google.com Its rigid structure can be used to create conformationally constrained analogues of peptides and other bioactive molecules. researchgate.net

Materials Science: The hydroxyl group provides a handle for incorporating the pyrrolidinone unit into polymers and other materials. This could lead to the development of new functional materials with tailored properties, such as improved thermal stability or specific binding capabilities.

Probe Development: The scaffold can be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological processes. These probes could be used to investigate the function of specific enzymes or receptors in living cells.

| Field | Application | Potential Impact |

| Medicinal Chemistry | Synthesis of PNP inhibitors, peptidomimetics | Development of new treatments for cancer and autoimmune disorders. google.com |

| Materials Science | Incorporation into polymers | Creation of novel materials with unique thermal or binding properties. |

| Chemical Biology | Development of chemical probes | New tools for studying complex biological systems. |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Optimize reaction parameters such as catalyst type (e.g., hydrogen chloride, phosphate salts), temperature (57–63°C), and reaction duration (4–6 hours) to improve yield. Use gas chromatography (GC) to monitor reaction progress and purity . Catalytic methods, such as pyrrolidine-mediated cyclization, can enhance stereochemical control in related lactam systems .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and intermolecular interactions, as demonstrated for structurally analogous pyrrolidinones (R-factor: 0.048; data-to-parameter ratio: 10.8) . Supplement with NMR (¹H/¹³C) and FT-IR to confirm functional groups and hydrogen-bonding patterns .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. Validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities and GC for volatile byproducts .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Implement orthogonal protecting groups (e.g., trityl for hydroxymethyl moieties) to prevent side reactions during functionalization steps . Optimize solvent systems (e.g., dichloromethane with NaOH) for intermediate stability, as shown in analogous pyridine-pyrrolidinone syntheses (99% purity achieved) .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using X-ray crystallography to correlate stereoelectronic effects with activity. Compare in vitro assays (e.g., antimicrobial testing in cold NH₄OH/DMF systems) with computational docking models to identify false positives .

Q. What mechanistic insights exist for this compound’s role in drug design?

- Methodological Answer : Study its metabolic stability via enzymatic oxidation pathways (e.g., cytochrome P450 assays) to assess suitability as a prodrug scaffold. Reference hydrazine metabolite tracking methods, such as diazonium ion detection via LC-MS .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Utilize chiral catalysts (e.g., S/Cu complexes) in asymmetric hydrogenation or kinetic resolution. Monitor enantiomeric excess (ee) using chiral HPLC with amylose-based columns, as applied to similar lactam systems .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s thermal stability?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. Cross-reference with DSC to distinguish melting points from degradation events. For example, pyrolytic studies of cadmium coordination polymers revealed stability thresholds via combined TGA/SC-XRD .

Q. What experimental approaches validate conflicting spectroscopic assignments for hydroxyl group interactions?

- Methodological Answer : Use deuterium exchange experiments in NMR to confirm hydrogen-bonding networks. Compare with IR spectroscopy in solid-state (KBr pellets) vs. solution (ATR-FTIR) to detect polymorphism or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.